molecular formula C20H31NO B1347010 4-(2,4-Di-tert-pentylphenoxy)butanenitrile CAS No. 36268-65-2

4-(2,4-Di-tert-pentylphenoxy)butanenitrile

Cat. No. B1347010
CAS RN: 36268-65-2
M. Wt: 301.5 g/mol
InChI Key: JEWCXPGDBLFXNE-UHFFFAOYSA-N
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Description

4-(2,4-Di-tert-pentylphenoxy)butanenitrile, also known as 2,4-DTBPB, is an organic compound that has a wide range of uses in scientific research. It is a colorless solid that has a melting point of 75-77 °C and a boiling point of 261-262 °C. It has a molecular weight of 284.36 g/mol and is soluble in most organic solvents. It is primarily used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a starting material in the synthesis of other compounds. This compound has been studied extensively for its biochemical and physiological effects and has been used in a variety of laboratory experiments.

Scientific Research Applications

1. Reactivity and Model Compounds Studies

Research by Dulog and David (1976) investigates the reactivity of polystyrene and model compounds toward tert-butoxy radicals, with a focus on the influence of steric hindrance in hydrogen abstracting steps. This study includes references to compounds similar to 4-(2,4-Di-tert-pentylphenoxy)butanenitrile and their reactions, offering insights into the chemical behavior of such molecules in different conditions (Dulog & David, 1976).

2. Metallophthalocyanines and Catalytic Activity

Gökçe, Saka, Bıyıklıoğlu, and Kantekin (2013) discuss the synthesis and characterization of metal-free and metallophthalocyanines, which includes derivatives of phthalonitrile similar to 4-(2,4-Di-tert-pentylphenoxy)butanenitrile. This research highlights the potential of such compounds in catalyzing reactions, specifically in the oxidation of cyclohexene, demonstrating the applicability of these molecules in catalysis and organic synthesis (Gökçe et al., 2013).

3. Optical and Redox Properties in Chalcogenopyrylium Dyes

Panda, Virkler, and Detty (2003) explore the linear optical properties and electrochemical redox properties of chalcogenopyrylium dyes, incorporating tert-butyl substituents, similar to those in 4-(2,4-Di-tert-pentylphenoxy)butanenitrile. This study offers valuable information on the effect of these substituents on the optical and redox behaviors of the dyes, which can be crucial for applications in photonic and electronic devices (Panda et al., 2003).

4. Antiferromagnetic Exchange Interaction Studies

Fujita et al. (1996) research antiferromagnetic exchange interactions in compounds like 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), which share structural similarities with 4-(2,4-Di-tert-pentylphenoxy)butanenitrile. Their findings contribute to the understanding of magnetic interactions in organic compounds, which could be beneficial in designing magnetic materials and studying molecular magnetism (Fujita et al., 1996).

5. Synthesis and Electrochemical Properties of Benzimidazole Derivatives

Ozelcaglayan et al. (2012) delve into the synthesis and electrochemical properties of new benzimidazole units incorporating tert-butyl groups. This research is significant for the development of donor-acceptor type polymers, indicating potential applications of similar compounds in electronic materials and devices (Ozelcaglayan et al., 2012).

properties

IUPAC Name

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO/c1-7-19(3,4)16-11-12-18(22-14-10-9-13-21)17(15-16)20(5,6)8-2/h11-12,15H,7-10,14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWCXPGDBLFXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC#N)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067962
Record name Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
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Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Di-tert-pentylphenoxy)butanenitrile

CAS RN

36268-65-2
Record name 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanenitrile
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Record name Butanenitrile, 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-
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Record name Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
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Record name Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2,4-bis(tert-pentyl)phenoxy]butyronitrile
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